Nibr2(dme)

Catalog No.
S1899761
CAS No.
28923-39-9
M.F
C4H10Br2NiO2
M. Wt
308.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nibr2(dme)

CAS Number

28923-39-9

Product Name

Nibr2(dme)

IUPAC Name

dibromonickel;1,2-dimethoxyethane

Molecular Formula

C4H10Br2NiO2

Molecular Weight

308.62 g/mol

InChI

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

VHSVJTYBTJCDFL-UHFFFAOYSA-L

SMILES

COCCOC.[Ni](Br)Br

Canonical SMILES

COCCOC.[Ni](Br)Br

Nickel(II) bromide ethylene glycol dimethyl ether complex, commonly referred to as Nickel(II) bromide(DME), is a coordination compound characterized by the formula NiBr2(DME), where DME stands for ethylene glycol dimethyl ether. This compound typically appears as a salmon-colored solid and is notable for its applications in organic synthesis and catalysis. The ethylene glycol dimethyl ether acts as a ligand, stabilizing the nickel center and influencing its reactivity in various chemical processes.

Rather than direct biological effects. It has been implicated in the synthesis of polymers that may interact with biological systems. Furthermore, its mechanism of action suggests potential interactions with biomolecules, possibly affecting enzyme activity or gene expression during polymer synthesis processes.

Nickel(II) bromide(DME) can be synthesized through various methods:

  • Direct Reaction: Mixing nickel(II) bromide with ethylene glycol dimethyl ether under reflux conditions for several days leads to the formation of the complex .
  • Ligand Exchange: Nickel(II) bromide can also react with different ligands in solution, resulting in the formation of new complexes with varying properties depending on the ligand used .

Nickel(II) bromide(DME) is utilized in several fields:

  • Catalysis: It serves as a precursor for catalysts in polymerization reactions, particularly in producing conductive polymers like poly(3-hexylthiophene) .
  • Material Science: The compound is important for creating nickel-containing thin films used in electronic applications.
  • Organic Synthesis: It acts as a Lewis acid catalyst in various organic transformations, enhancing reaction rates and selectivity.

Studies on Nickel(II) bromide(DME) have focused on its interactions with various ligands and substrates. The compound's ability to coordinate with different organic molecules allows it to facilitate numerous catalytic processes. For example, research has demonstrated that modifications to the ligands can significantly influence the activity of Nickel(II) bromide(DME)-derived complexes in ethylene polymerization .

Nickel(II) bromide(DME) shares similarities with several other nickel complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

CompoundKey FeaturesUniqueness of Nickel(II) Bromide(DME)
Nickel(II) chlorideCommonly used in catalysis; less soluble than NiBr2(DME).Better solubility and reactivity due to DME ligand.
Cobalt(II) bromideSimilar halide complex; used in different catalytic applications.Nickel's unique electronic properties enhance its catalytic efficiency.
Palladium(II) acetateUsed in cross-coupling reactions; more expensive.More accessible and versatile for certain polymerizations.

Nickel(II) bromide(DME)'s ability to form stable complexes with various ligands makes it particularly effective for catalyzing reactions that require precise control over molecular weight and structure of polymers.

The systematic nomenclature of this coordination compound follows established IUPAC conventions for naming organometallic complexes. The compound is officially designated as dibromo[1,2-di(methoxy-κO)ethane]nickel or dibromo(1,2-dimethoxyethane)nickel(II) [1] [2] [3]. Alternative systematic names include (1,2-Dimethoxyethane)nickel dibromide and Dibromo(glyme)nickel [2] [3].

The nomenclature follows the standard IUPAC convention where the metal center is named last, preceded by the ligands in alphabetical order. The oxidation state of nickel is indicated as (II), reflecting the +2 oxidation state of the metal center. The κO notation indicates the coordination mode of the 1,2-dimethoxyethane ligand through its oxygen atoms [3].

Common synonyms in the literature include Nickel(II) bromide ethylene glycol dimethyl ether complex, Ethylene glycol dimethyl ether nickel(II) dibromide, and the abbreviated form NiBr₂(dme), where "dme" represents 1,2-dimethoxyethane [1] [2] [5]. The compound is also occasionally referred to as Nickel(II) bromide dimethoxyethane adduct [6] [5].

Molecular Formula and Weight Analysis (C₄H₁₀Br₂NiO₂, 308.63 g/mol)

The molecular formula C₄H₁₀Br₂NiO₂ represents the complete stoichiometric composition of the coordination compound. The calculated molecular weight of 308.62 g/mol precisely matches the reported values across multiple scientific sources [1] [7] [2] [3] [8] [9] [10].

ComponentNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)
Nickel (Ni)158.693458.6934
Bromine (Br)279.904159.8080
Carbon (C)412.01148.0440
Hydrogen (H)101.00810.0800
Oxygen (O)215.99931.9980
Total20308.6234

The elemental composition by mass percentage is distributed as follows: nickel comprises 19.0% of the total molecular weight, bromine accounts for 51.8%, carbon contributes 15.6%, hydrogen represents 3.3%, and oxygen makes up 10.4% of the compound [2] [3]. The nickel content is typically specified as 18.0-20.0% in commercial preparations, confirming the theoretical calculations [2] [3] [11].

Component Compounds and Ligand Coordination

The compound consists of two primary components: the metal center nickel(II) bromide (NiBr₂) with a molecular weight of 218.50 g/mol, and the organic ligand 1,2-dimethoxyethane (DME) with a molecular weight of 90.12 g/mol [12] [13] [14] [15].

Nickel(II) Bromide Component

Nickel(II) bromide serves as the central metal unit, where nickel exists in the +2 oxidation state. The compound adopts a distorted tetrahedral coordination geometry around the nickel center [16]. The Ni-Br bond lengths typically range from 2.35-2.40 Å based on X-ray crystallographic studies of similar nickel(II) halide complexes [17].

1,2-Dimethoxyethane Ligand

The 1,2-dimethoxyethane ligand (CH₃OCH₂CH₂OCH₃) functions as a bidentate chelating ligand, coordinating to the nickel center through both oxygen atoms [12] [18] [13] [14]. This coordination results in the formation of a five-membered chelate ring. The ligand is also known by several synonyms including ethylene glycol dimethyl ether, glyme, monoglyme, dimethyl glycol, and dimethyl cellosolve [18] [13] [14] [19].

PropertyValueReference
IUPAC Name1,2-dimethoxyethane [12] [14]
Molecular FormulaC₄H₁₀O₂ [12] [13] [14]
Molecular Weight90.12 g/mol [12] [13] [14]
CAS Number110-71-4 [12] [13] [14] [15]
Boiling Point82-83°C [13] [15]
Melting Point-58°C [13] [15]

The coordination of 1,2-dimethoxyethane to nickel(II) creates Ni-O bond lengths measuring approximately 2.05-2.10 Å [17]. The ligand's methoxy groups adopt a gauche conformation in the coordinated state, facilitating optimal orbital overlap with the metal center [17]. This bidentate coordination mode stabilizes the complex and contributes to its utility as a precursor in organometallic synthesis [16].

Crystallographic Analysis and Coordination Geometry

Nickel(II) bromide dimethoxyethane complex represents a well-defined coordination compound with the molecular formula C₄H₁₀Br₂NiO₂ and molecular weight of 308.63 grams per mole [2]. The compound exhibits a coordination number of four, establishing it as a tetrahedral complex under most conditions . The coordination environment consists of two bromide ligands and one bidentate dimethoxyethane ligand, which chelates through its two oxygen donor atoms [4].

The crystallographic structure reveals characteristic bond lengths consistent with nickel(II) coordination chemistry. Nickel-bromide bond distances typically range from 2.28 to 2.52 Ångströms, while nickel-oxygen bond lengths from the coordinated dimethoxyethane span 2.03 to 2.10 Ångströms [5] [6] [7]. These values align with established parameters for four-coordinate nickel(II) complexes and reflect the ionic character of the metal-halide bonds compared to the more covalent metal-oxygen interactions.

Tetrahedral versus Square Planar Configurations

The coordination geometry of nickel(II) bromide dimethoxyethane demonstrates the fundamental competition between tetrahedral and square planar arrangements in four-coordinate nickel(II) systems [8] [9] [10]. The compound predominantly adopts a distorted tetrahedral configuration, characterized by bond angles approximating the ideal tetrahedral value of 109.5 degrees [9] [10] [11]. This geometric preference results from the relatively weak crystal field splitting energy (Δₜ) associated with tetrahedral coordination, which favors high-spin electronic configurations in nickel(II) complexes [8] [9] [10] [12].

The tetrahedral geometry preference in this system stems from several contributing factors. The bromide ligands function as weak field ligands, generating insufficient crystal field splitting to overcome electron pairing energy and induce square planar coordination [8] [9] [10] [12]. Additionally, the bulky nature of the coordinated dimethoxyethane ligand introduces steric constraints that favor the less crowded tetrahedral arrangement over the more sterically demanding square planar geometry [13] [4].

Square planar coordination remains theoretically accessible under specific conditions, particularly when strong field ligands replace bromides or when electronic factors favor low-spin configurations [10] [12]. The d⁸ electronic configuration of nickel(II) can accommodate both geometries, with the determining factors being ligand field strength and steric considerations [8] [9] [10] [12]. In square planar complexes, the large crystal field splitting (Δₛₚ) would result in diamagnetic behavior due to complete electron pairing in lower energy orbitals [8] [9] [10] [12].

The electronic configuration in tetrahedral nickel(II) bromide dimethoxyethane adopts the high-spin arrangement (e)⁴(t₂)⁴, resulting in two unpaired electrons and paramagnetic behavior [8] [9] [10] [12]. This contrasts with the hypothetical square planar configuration, which would exhibit a (dₓᵧ)²(dₓᵤ,dᵧᵤ)⁴(dₓ²₋ᵧ²)⁰ electronic arrangement with no unpaired electrons [8] [9] [10] [12].

Bridging Bromide Ligands in Dimeric Structures

The propensity of nickel(II) bromide dimethoxyethane to form dimeric structures through bridging bromide ligands represents a significant structural feature influencing both solid-state organization and magnetic properties [14] [15] [16] [17]. Bromide anions demonstrate exceptional capability as bridging ligands due to their size, polarizability, and ability to accommodate multiple coordination modes [16] [17].

In dimeric arrangements, bromide ligands adopt μ₂-bridging modes, creating Ni-Br-Ni linkages with characteristic bridge angles ranging from 85 to 95 degrees [7] [16]. These bridge angles reflect the geometric constraints imposed by the coordination requirements of both nickel centers and the ionic radius of bromide [7] [16]. The resulting nickel-nickel separations span 2.85 to 4.02 Ångströms, depending on the specific bridge geometry and additional ligand influences [7] [16].

The coordination environment in bridging structures typically exhibits distortion from ideal geometries due to the geometric constraints imposed by bridge formation [18] [7] [17]. The dimethoxyethane ligand plays a crucial role in determining the extent of dimerization by occupying coordination sites that might otherwise participate in bridging interactions [18] [7] [17]. The chelating nature of dimethoxyethane limits the availability of coordination sites for extensive bridging, thereby constraining the formation of extended polymeric structures [16] [19] [17].

Magnetic coupling through bromide bridges generally results in weak antiferromagnetic interactions between nickel centers [7] [16]. The magnitude of magnetic coupling depends on the bridge angle, with near-orthogonal arrangements promoting stronger coupling than linear configurations [7] [16]. The electronic delocalization through bromide bridges modulates the magnetic properties and influences the overall electronic structure of the dimeric units [8] [20].

Spectroscopic Properties

The spectroscopic characterization of nickel(II) bromide dimethoxyethane provides comprehensive insights into its electronic structure, coordination environment, and dynamic behavior in solution [21] [22] [23] [24]. Multiple spectroscopic techniques reveal distinct features that confirm the proposed structural assignments and elucidate the electronic transitions characteristic of tetrahedral nickel(II) complexes.

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of nickel(II) bromide dimethoxyethane exhibits characteristic d-d transitions indicative of tetrahedral nickel(II) coordination [21] [22]. The primary absorption maxima occur at 656 and 714 nanometers, corresponding to spin-allowed electronic transitions within the d⁸ electronic configuration [21] [22]. These transitions represent excitations between the split d-orbital levels in the tetrahedral crystal field environment [8] [9] [10].

The observed absorption profile reflects the relatively small crystal field splitting energy (Δₜ) characteristic of tetrahedral coordination geometries [8] [9] [10] [12]. The high-spin electronic configuration results in partially filled both e and t₂ orbital sets, enabling multiple spin-allowed transitions that contribute to the complex absorption envelope [8] [9] [10] [12]. The absorption intensities are notably higher than those typically observed for octahedral complexes due to the reduced symmetry and relaxed selection rules in tetrahedral environments [8] [9] [10].

Solution studies reveal the coexistence of multiple species in equilibrium [21] [22]. Spectroscopic analysis indicates that approximately 26 percent of the nickel exists as unligated nickel(II) bromide species, exhibiting absorption maxima at 656 and 714 nanometers [21] [22]. The remaining 74 percent corresponds to ligated complexes, particularly nickel-dtbbpy-bromide species, which display a shoulder absorption at 622 nanometers [21] [22]. This distribution reflects the dynamic ligand exchange processes occurring in solution and the relative binding affinities of different ligands [21] [22].

Coordination of additional ligands, such as amines, induces significant spectral changes that provide insights into electronic structure modifications [21] [22]. The addition of amine ligands shifts the broad absorption maximum to 593 nanometers, indicating altered crystal field environments and modified d-d transition energies [21] [22]. These spectral shifts reflect the electronic influence of nitrogen donor atoms and their impact on the overall ligand field strength [21] [22].

Nuclear Magnetic Resonance and Electron Paramagnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the paramagnetic nature and solution dynamics of nickel(II) bromide dimethoxyethane [23] [24]. The ¹H NMR spectrum exhibits characteristic paramagnetic resonances at 25.5 and 18.0 parts per million, confirming the presence of unpaired electrons and tetrahedral high-spin configuration [23] [24]. These significantly downfield-shifted resonances result from the Fermi contact interaction between nuclear spins and the unpaired electron density on the nickel center [23] [24].

The paramagnetic NMR signatures distinguish nickel(II) bromide species from diamagnetic nickel complexes, which exhibit resonances in the normal diamagnetic region between 9.5 and 7.0 parts per million [23] [24]. This spectroscopic differentiation enables the identification and quantification of different nickel species in solution equilibria [23] [24]. The observation of both paramagnetic and diamagnetic species confirms the coexistence of multiple coordination environments and oxidation states [23] [24].

Electron paramagnetic resonance spectroscopy reveals the electronic structure and magnetic properties of nickel(I) species generated through reduction of the nickel(II) complex [21] [24]. Reduced nickel(I) species exhibit characteristic EPR absorption features at 398, 423, and 572 nanometers in the absence of coordinating amines [21] [24]. The presence of coordinating amines modifies the EPR spectrum, resulting in absorptions at 427 and 602 nanometers and indicating altered electronic environments around the nickel center [21] [24].

The EPR spectral characteristics provide insights into the coordination geometry and electronic structure of reduced nickel species [24]. The observed g-values and hyperfine coupling patterns reflect the extent of metal-ligand orbital mixing and the degree of covalency in the metal-ligand bonds [24]. Temperature-dependent EPR measurements reveal the stability and dynamic behavior of these paramagnetic species [24].

Dates

Last modified: 04-14-2024

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